molecular formula C17H17NO5 B2930266 2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid CAS No. 65114-47-8

2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid

Cat. No.: B2930266
CAS No.: 65114-47-8
M. Wt: 315.325
InChI Key: YIPVZWDTHNZXOZ-UHFFFAOYSA-N
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Description

2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid is an organic compound with the molecular formula C17H17NO5 It is characterized by the presence of a naphthalene ring, an acetamido group, and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid typically involves the reaction of naphthalene-2-ylacetic acid with a suitable amine, followed by the introduction of a pentanedioic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Naphthyl)acetamide: Similar structure with a naphthalene ring and an acetamido group.

    Naphthalene-2-acetic acid: Contains a naphthalene ring and an acetic acid group.

Uniqueness

2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid is unique due to the presence of both an acetamido group and a pentanedioic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-naphthalen-2-ylacetyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-15(18-14(17(22)23)7-8-16(20)21)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14H,7-8,10H2,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPVZWDTHNZXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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